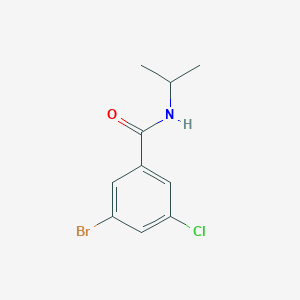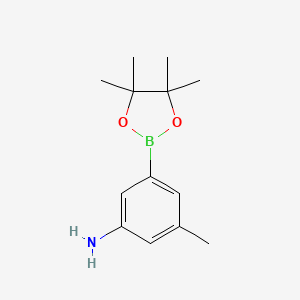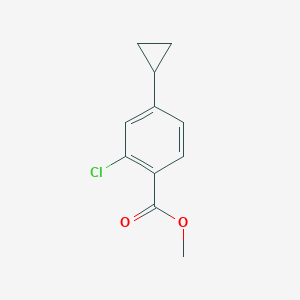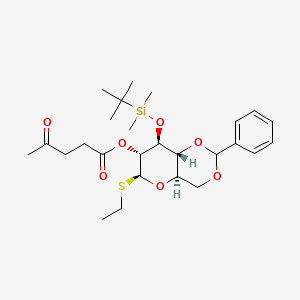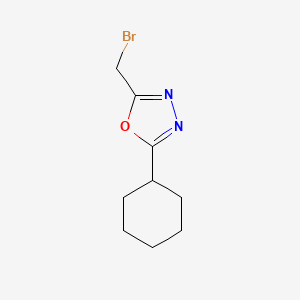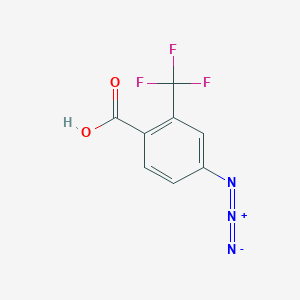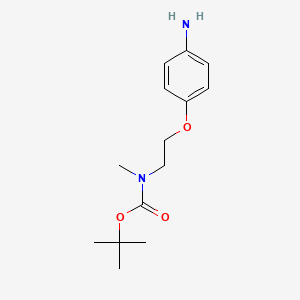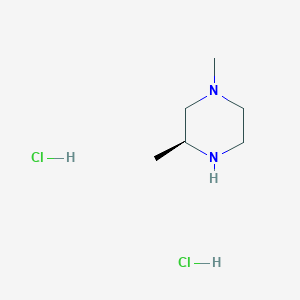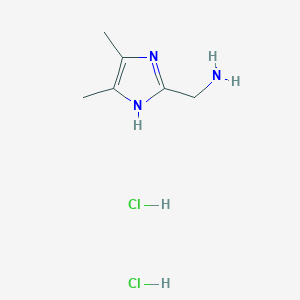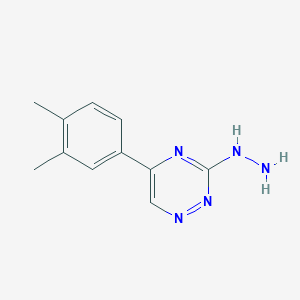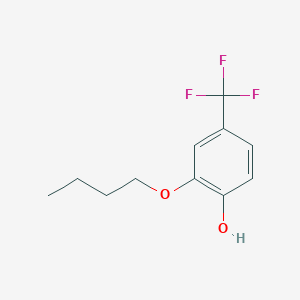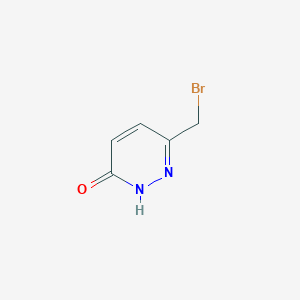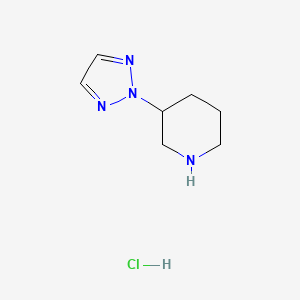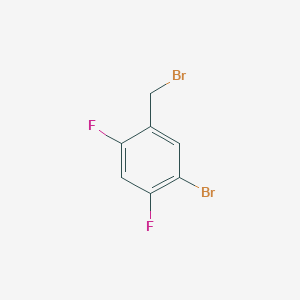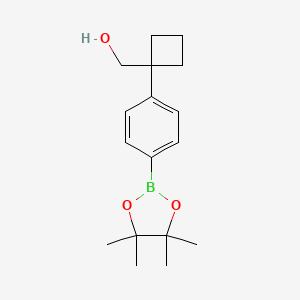
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol
説明
The compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is a boronic acid pinacol ester derivative . These types of compounds are often used in organic synthesis, particularly in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve a Suzuki cross-coupling reaction . This reaction is commonly used to couple boronic acids with other organic compounds .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid pinacol ester group, which is characterized by the presence of a boron atom bonded to two oxygen atoms and two carbon atoms . The rest of the molecule consists of a phenyl group and a cyclobutyl group .Chemical Reactions Analysis
As mentioned earlier, the boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions . This reaction can be used to extend the size of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, has a boiling point of 42-43 °C at 50 mmHg and a density of 0.882 g/mL at 25 °C .科学的研究の応用
Synthesis and Crystal Structure Analysis
Research into compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, such as (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol, often focuses on synthesis and structural analysis. Huang et al. (2021) synthesized methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds through a three-step substitution reaction. These compounds were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm their structures. The study also employed density functional theory (DFT) for molecular structure calculations, aligning the computational results with those obtained from crystallography. The molecular electrostatic potential and frontier molecular orbitals were further investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Organic Synthesis Applications
Compounds similar to (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol are utilized in various organic synthesis processes. For example, the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols highlight the potential medical application of structurally related compounds. These compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some showing significant activity. This research indicates the importance of such compounds in developing new antitubercular agents (Bisht et al., 2010).
Catalysis and Chemical Transformations
Research into catalysis and chemical transformations also utilizes compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group. For instance, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols in methanol under specific conditions showcases the role of similar compounds in facilitating complex chemical reactions. This process involves oxidative cyclization–alkoxycarbonylation, demonstrating the compound's utility in synthesizing cyclic organic structures with potential applications in pharmaceuticals and materials science (Gabriele et al., 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCMRZIQNQOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



